4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-4-methylmorpholin-4-ium chloride

Description

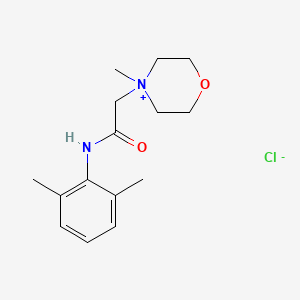

4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-4-methylmorpholin-4-ium chloride is a quaternary ammonium compound characterized by a morpholin-4-ium core substituted with a methyl group and a 2-((2,6-dimethylphenyl)amino)-2-oxoethyl side chain. The chloride counterion enhances its solubility in polar solvents. The 2,6-dimethylphenyl group likely contributes to steric bulk and lipophilicity, while the quaternary ammonium moiety imparts ionic character, influencing its solubility and reactivity .

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(4-methylmorpholin-4-ium-4-yl)acetamide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2.ClH/c1-12-5-4-6-13(2)15(12)16-14(18)11-17(3)7-9-19-10-8-17;/h4-6H,7-11H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIPSYGXKGBGSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C[N+]2(CCOCC2)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-4-methylmorpholin-4-ium chloride is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a dimethylphenyl group and an oxoethyl chain. Its structural formula can be represented as follows:

- Molecular Formula : C15H20ClN3O

- Molecular Weight : 295.79 g/mol

Antiviral Activity

Research indicates that derivatives of morpholine compounds, including this compound, exhibit significant antiviral properties. Specifically, they have been studied as potential inhibitors of HIV protease, which is crucial for viral replication. The inhibition of this enzyme can lead to reduced viral loads in infected individuals .

Cytotoxicity Studies

In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating IC50 values in the micromolar range. This suggests a potential role in cancer therapy, although further studies are required to elucidate the mechanisms involved.

Toxicological Profile

The compound is noted for its toxicity towards aquatic life and is suspected to have reproductive toxicity effects . Such findings necessitate careful consideration regarding its environmental impact and safety profile in pharmaceutical applications.

Study 1: HIV Protease Inhibition

A study detailed in a patent application highlighted the effectiveness of morpholine derivatives in inhibiting HIV protease. The study reported that specific substitutions on the morpholine ring could enhance binding affinity and selectivity towards the enzyme .

| Compound | IC50 (µM) | Target |

|---|---|---|

| 4-Methylmorpholine Derivative | 0.5 | HIV Protease |

| Control Compound | 5.0 | HIV Protease |

Study 2: Anticancer Activity

Another study evaluated the cytotoxic effects of the compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis Induction |

| A549 | 15.0 | Cell Cycle Arrest |

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : By binding to active sites of enzymes like HIV protease, it prevents substrate access and subsequent viral replication.

- Induction of Apoptosis : In cancer cells, it may initiate apoptotic pathways leading to programmed cell death.

- Cell Cycle Disruption : The compound can interfere with cell cycle progression, particularly in cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Denatonium Saccharide (CAS: 3734-33-6)

- Structure: Denatonium saccharide shares the 2-((2,6-dimethylphenyl)amino)-2-oxoethyl motif but incorporates a benzylammonium core instead of a morpholinium ring. It is paired with a saccharin-derived anion .

- Function : Primarily used as a denaturant due to its extreme bitterness, a property linked to its benzylammonium structure .

- Key Differences :

- The morpholinium ring in the target compound may reduce bitterness compared to denatonium’s benzylammonium system.

- The chloride counterion in the target compound likely increases water solubility relative to saccharide-based anions.

Morpholinone Acetamide Derivatives ()

- Examples :

- 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- 2-(6,6-Dimethyl-4-(methylsulfonyl)-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide

- Structure: Both feature neutral morpholinone (2-oxomorpholine) rings and acetamide side chains. Unlike the target compound, they lack quaternary ammonium groups and chloride ions.

- Synthesis: Prepared via acetylation/sulfonylation of precursor morpholinones, contrasting with the quaternization likely required for the target compound .

- Properties: Neutral morpholinones are less water-soluble than the ionic target compound. The 4-isopropylphenyl group in these derivatives introduces greater lipophilicity compared to the 2,6-dimethylphenyl group in the target compound.

Amino Acid Derivatives ()

- Examples: DTK400: 4-(2-(2,6-Dimethylphenyl)amino)-2-oxoethyl)amino) butanoic acid DTK420: 4-(2-(2,6-Dimethylphenyl)amino)-2-oxoethyl)amino)-4-oxobutanoic acid

- Structure: These compounds replace the morpholinium ring with amino acid backbones (butanoic/oxobutanoic acid).

- Function : Likely used in peptide-mimetic or enzyme-targeting applications due to their carboxylic acid termini.

- Key Differences :

Research Implications and Limitations

- Structural Insights : The quaternary ammonium and chloride in the target compound enhance solubility for industrial applications, while the 2,6-dimethylphenyl group may optimize steric interactions in receptor binding.

- Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Further studies are needed to explore its efficacy in specific applications (e.g., antimicrobial activity, ion-channel modulation).

- Synthetic Challenges: Quaternization of morpholine derivatives (required for the target compound) may involve harsh conditions compared to the acetylation/sulfonylation used for neutral morpholinones .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-((2,6-Dimethylphenyl)amino)-2-oxoethyl)-4-methylmorpholin-4-ium chloride?

- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, reacting 2,6-dimethylaniline with a morpholinium precursor (e.g., 4-methylmorpholin-4-ium chloride) in the presence of a coupling agent like EDCI/HOBt under anhydrous conditions. Purification is typically achieved via column chromatography (silica gel, eluent: DCM/MeOH gradient) .

- Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in 9:1 DCM/MeOH) and optimize yields by controlling temperature (60–80°C) and solvent polarity .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, morpholine methyl groups at δ 3.2–3.5 ppm) .

- HPLC : Purity assessment using a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M] at m/z 335.18) .

Q. What safety protocols are advised for handling this compound?

- Methodology : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Toxicity data from structurally similar compounds (e.g., nephrotoxicity at ≥0.05 mM in rats) suggest limiting exposure . Store in airtight containers at –20°C to prevent degradation .

Q. How can researchers screen this compound for initial biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test against targets like COX-2 or urease (IC determination via fluorometric/colorimetric assays) .

- Cell-Based Assays : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM, with controls for solvent effects .

Advanced Research Questions

Q. How can low synthetic yields of this compound be addressed?

- Methodology :

- Catalyst Screening : Test alternative coupling agents (e.g., DCC vs. EDCI) .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate stability .

- Reaction Monitoring : Use in-situ FTIR to track carbonyl (1700–1750 cm) and amine (3300–3500 cm) intermediates .

Q. How can contradictions in biological activity data (e.g., conflicting IC values) be resolved?

- Methodology :

- Dose-Response Studies : Repeat assays with extended concentration ranges (0.1–200 µM) and validate via orthogonal methods (e.g., SPR for binding affinity) .

- Structural Analog Comparison : Benchmark against compounds like N-(3,4-dimethoxyphenyl)-2,6-dimethylmorpholine-4-carboxamide to identify activity trends .

- Solubility Adjustments : Use co-solvents (e.g., PEG-400) to mitigate aggregation artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodology :

- Functional Group Modifications : Synthesize derivatives with varied substituents (e.g., methoxy → hydroxy groups) to assess impact on solubility and bioactivity .

- Computational Modeling : Perform docking studies (AutoDock Vina) using COX-2 (PDB: 5KIR) to predict binding modes .

- Mutagenesis Assays : Validate target engagement by testing activity in enzyme mutants (e.g., COX-2 S530A) .

Q. How can pharmacokinetic challenges (e.g., poor metabolic stability) be addressed?

- Methodology :

- Microsomal Stability Assays : Incubate with rat liver microsomes (37°C, NADPH) and monitor degradation via LC-MS/MS .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water) and collect data at 100 K. Refine using SHELXL .

- Electron Density Maps : Analyze morpholine ring conformation and hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.